molecular formula C18H32ClN3O8P2 B12432170 Chloroquine-d5 (diphosphate)

Chloroquine-d5 (diphosphate)

Cat. No.: B12432170
M. Wt: 520.9 g/mol
InChI Key: QKICWELGRMTQCR-DSJRPQEBSA-N
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Description

Chloroquine-d5 (diphosphate) is a deuterium-labeled derivative of chloroquine (phosphate). Chloroquine phosphate is an antimalarial and anti-inflammatory agent widely used to treat malaria and rheumatoid arthritis. Chloroquine phosphate is also known for its role as an inhibitor of autophagy and toll-like receptors (TLRs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chloroquine-d5 (diphosphate) involves the following steps:

Industrial Production Methods: The industrial production of chloroquine-d5 (diphosphate) follows similar steps but on a larger scale. The use of isopropanol as a solvent and N,N-diisopropylethylamine as an acid-binding agent is common. Sodium sulfite is also used in the process to improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chloroquine-d5 (diphosphate) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives .

Mechanism of Action

Properties

Molecular Formula

C18H32ClN3O8P2

Molecular Weight

520.9 g/mol

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)/i1D3,4D2;;

InChI Key

QKICWELGRMTQCR-DSJRPQEBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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